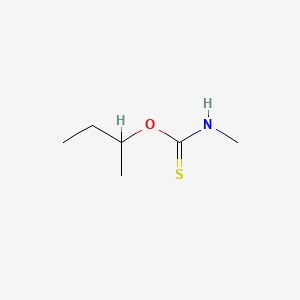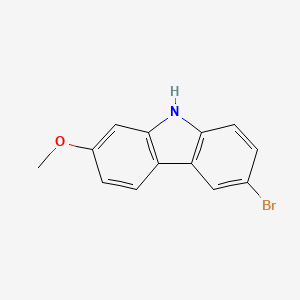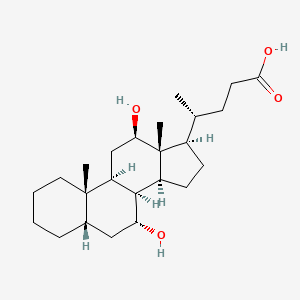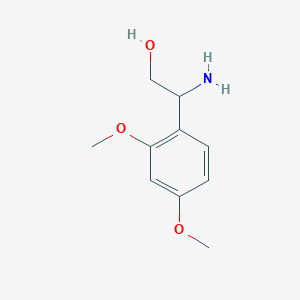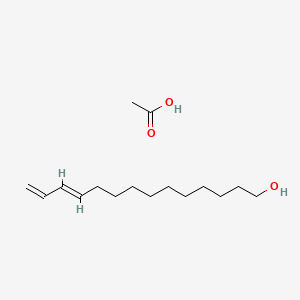
11,13-Tetradecadien-1-ol, acetate, (11E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de (11E)-11,13-tétradécadién-1-ol est un composé organique de formule moléculaire C16H28O2. Il s'agit d'un dérivé du 11,13-tétradécadién-1-ol, où le groupe hydroxyle est estérifié avec l'acide acétique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de (11E)-11,13-tétradécadién-1-ol implique généralement l'estérification du 11,13-tétradécadién-1-ol avec l'acide acétique. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de l'acétate de (11E)-11,13-tétradécadién-1-ol peut impliquer des méthodes plus efficaces et évolutives. Une approche courante est l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. De plus, l'utilisation de la catalyse enzymatique a été explorée pour obtenir des processus de production plus écologiques et durables .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de (11E)-11,13-tétradécadién-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples, produisant des dérivés saturés.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réactions d'hydrogénation utilisant des catalyseurs tels que le palladium sur carbone (Pd/C) sont couramment utilisées.
Substitution : Les nucléophiles tels que les ions hydroxyde (OH-) ou les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Aldéhydes et acides carboxyliques.
Réduction : Alcools saturés et alcanes.
Substitution : Divers esters et alcools substitués.
Applications De Recherche Scientifique
L'acétate de (11E)-11,13-tétradécadién-1-ol a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que le développement de médicaments et les systèmes d'administration de médicaments.
Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acétate de (11E)-11,13-tétradécadién-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes et des récepteurs, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 11,13-Tetradecadien-1-ol, acetate, (11E)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
(11E)-11,13-tétradécadién-1-ol : L'alcool parent sans le groupe acétate.
Acétate de (11Z)-11,13-tétradécadién-1-ol : L'isomère cis du composé.
Acétate de (Z)-11-tétradécén-1-ol : Un composé similaire avec une seule double liaison en configuration cis.
Unicité
L'acétate de (11E)-11,13-tétradécadién-1-ol est unique en raison de sa configuration spécifique de double liaison et de la présence du groupe acétate. Cette configuration peut influencer sa réactivité et ses interactions dans divers systèmes chimiques et biologiques, le distinguant de ses isomères et de ses composés apparentés .
Propriétés
Formule moléculaire |
C16H30O3 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
acetic acid;(11E)-tetradeca-11,13-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+; |
Clé InChI |
ABZHMTPVINHBOU-BJILWQEISA-N |
SMILES isomérique |
CC(=O)O.C=C/C=C/CCCCCCCCCCO |
SMILES canonique |
CC(=O)O.C=CC=CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


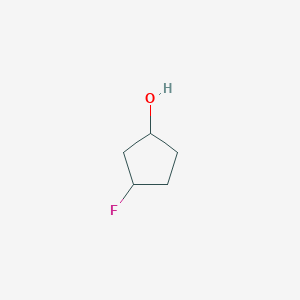
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
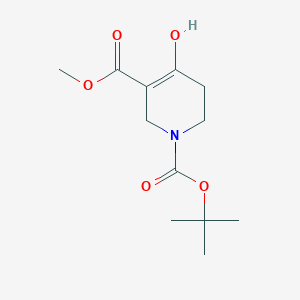
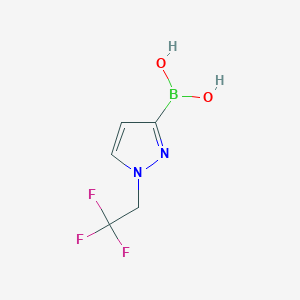
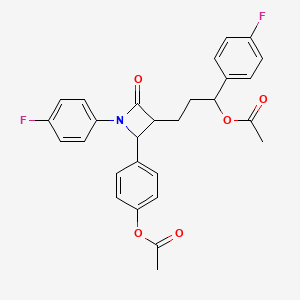
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

